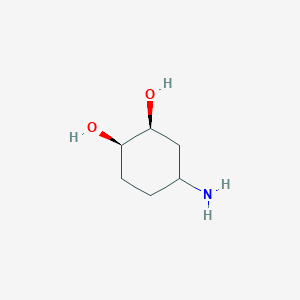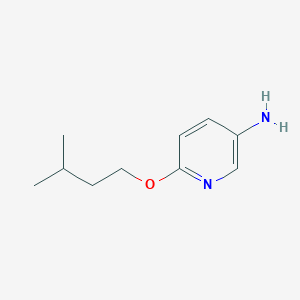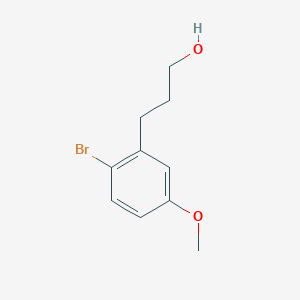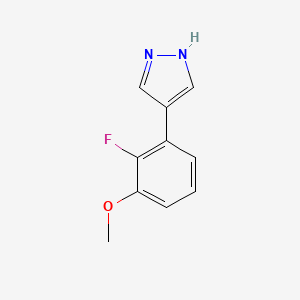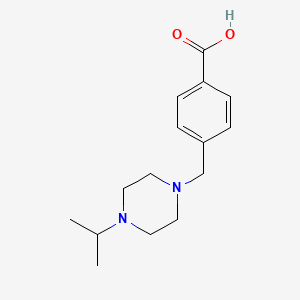
4-((4-Isopropylpiperazin-1-yl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a piperazine ring substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with an isopropyl group. This can be achieved by reacting piperazine with isopropyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Benzoic Acid Moiety: The isopropyl-substituted piperazine is then reacted with 4-(chloromethyl)benzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylate salts.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors. This interaction can influence various biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
- 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isopropyl group on the piperazine ring can enhance its lipophilicity and receptor binding affinity, making it a valuable scaffold in drug design.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
4-[(4-propan-2-ylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(6-4-13)15(18)19/h3-6,12H,7-11H2,1-2H3,(H,18,19) |
Clé InChI |
MPAIATSKHQZVQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
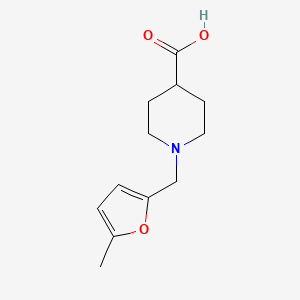
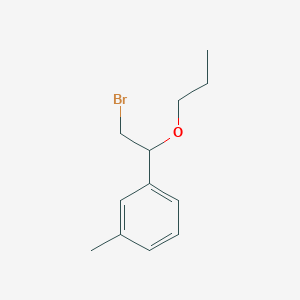
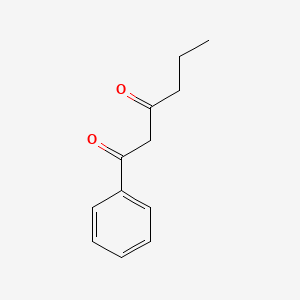

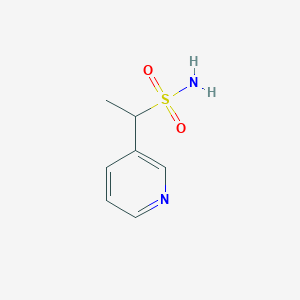

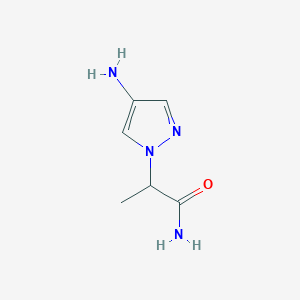
![3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone](/img/structure/B13633759.png)
![(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13633763.png)
